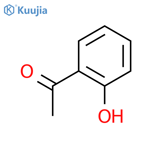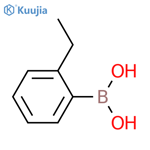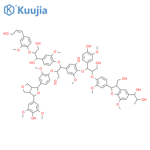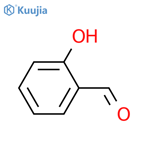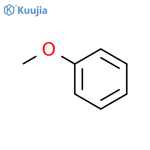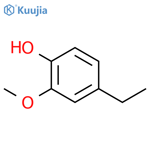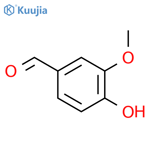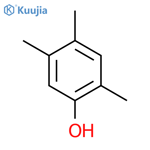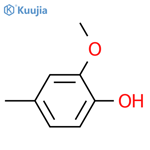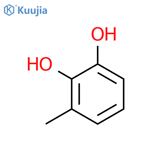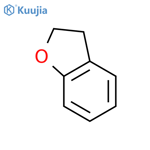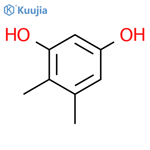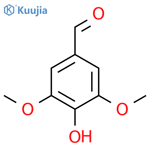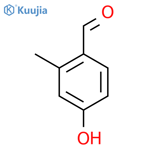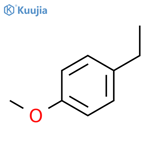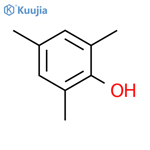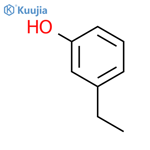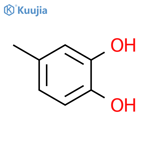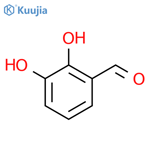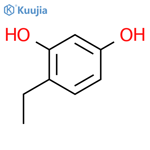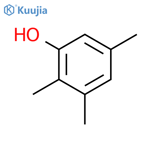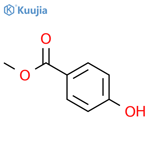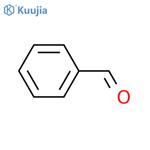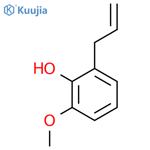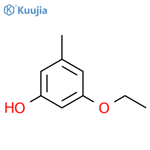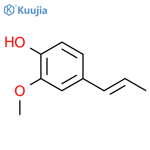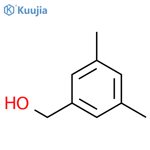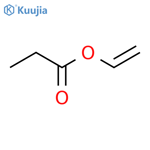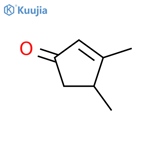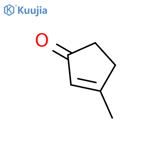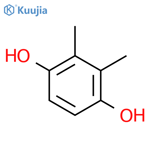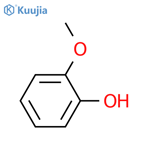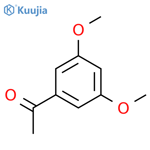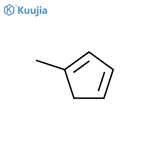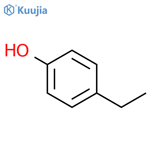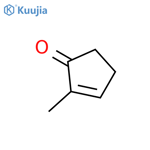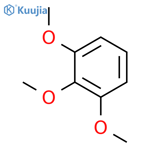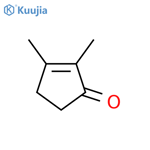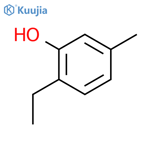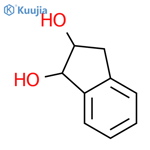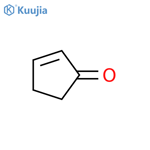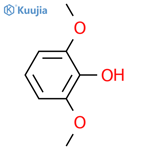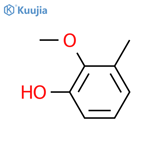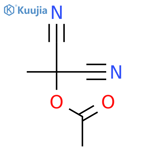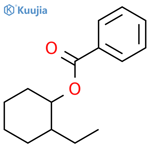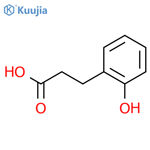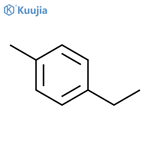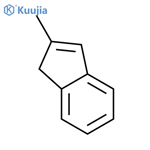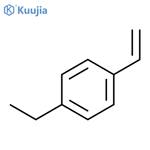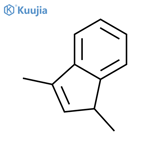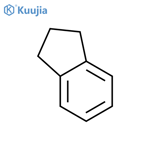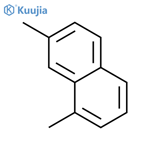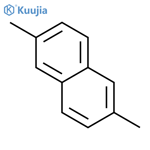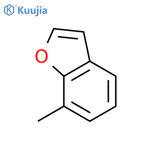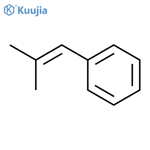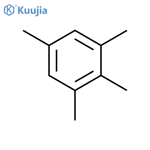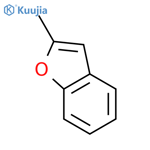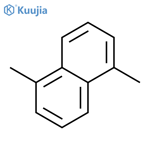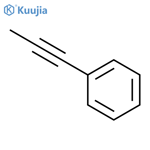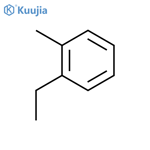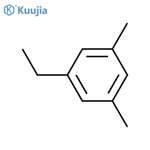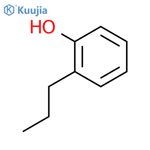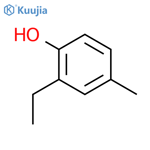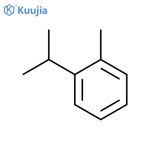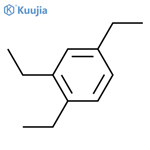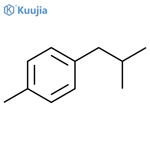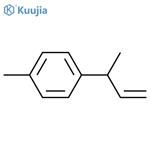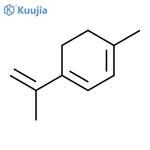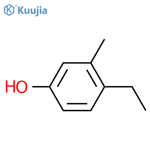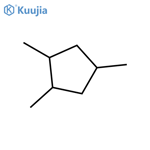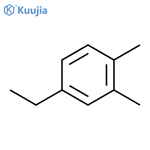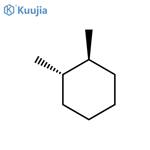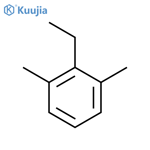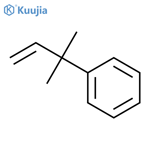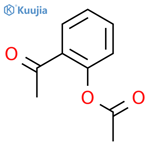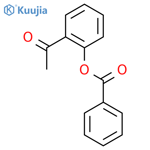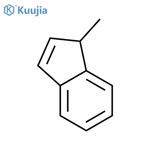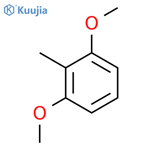- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640
Cas no 90-00-6 (2-Ethylphenol)
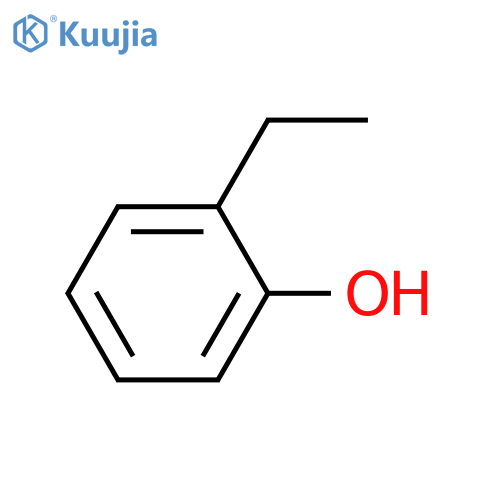
2-Ethylphenol structure
商品名:2-Ethylphenol
2-Ethylphenol 化学的及び物理的性質
名前と識別子
-
- 2-Ethylphenol
- Phlorol
- 2-Ethylphenolneat
- o-Ethylphenol
- 2-Et-C6H4OH
- 2-Ethylphenazin
- 2-ethyl-phenazine
- ethyl-Phenol
- o-Hydroxyethylbenzene
- ortho-ethylphenol
- Phenazine,2-ethyl
- PHENOL, 2-ETHYL-
- PHENOL,2-ETHYL
- Phenol, o-ethyl-
- ETHYLPHENOL
- 1-Hydroxy-2-ethylbenzene
- 1-Ethyl-2-hydroxybenzene
- Phenol, ethyl-
- Florol
- o-Ethyl phenol
- 2-Ethyl-phenol
- Florol [Czech]
- Benzene, 1-ethyl-2-hydroxy-
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 355O0P4JU7
- DSSTox_CID_2479
- DSSTox_RID_76599
- DSSTox_GSID_22479
- 2-ethyl phenol
- o-Hydroxyethylbenz
- 2-Ethylphenol (ACI)
- Phenol, o-ethyl- (8CI)
- NSC 10112
-
- MDL: MFCD00002249
- インチ: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
- InChIKey: IXQGCWUGDFDQMF-UHFFFAOYSA-N
- ほほえんだ: OC1C(CC)=CC=CC=1
- BRN: 1099397
計算された属性
- せいみつぶんしりょう: 122.07300
- どういたいしつりょう: 122.073165
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 無色液体フェノールの匂いがします。
- 密度みつど: 1.037 g/mL at 25 °C(lit.)
- ゆうかいてん: −18 °C (lit.)
- ふってん: 195-197 °C(lit.)
- フラッシュポイント: 華氏温度:172.4°f
摂氏度:78°c - 屈折率: n20/D 1.536(lit.)
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 20.23000
- LogP: 1.95460
- マーカー: 3839
- かんど: 空気と光に敏感
- ようかいせい: エタノール、エーテル、ベンゼン、氷酢酸に溶けやすく、水にほとんど溶けない。−30℃に冷却すると準安定結晶が析出する。
2-Ethylphenol セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:UN 3145 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S36/37/39-S45-S26
- 福カードFコード:8
- RTECS番号:SL4025000
-
危険物標識:

- 危険レベル:8
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:8
- TSCA:Yes
- リスク用語:R20/21/22; R34
2-Ethylphenol 税関データ
- 税関コード:29071900
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2-Ethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19846-5g |
2-Ethylphenol |
90-00-6 | 97% | 5g |
2842.00 | 2021-07-09 | |
| Enamine | EN300-20199-0.05g |
2-ethylphenol |
90-00-6 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-20199-2.5g |
2-ethylphenol |
90-00-6 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-100ml |
2-Ethylphenol |
90-00-6 | 98.0%(GC) | 100ml |
¥1060.0 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223144-500g |
2-Ethylphenol |
90-00-6 | 98% | 500g |
¥1042.00 | 2024-04-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01637-50g |
2-Ethylphenol, 98+% |
90-00-6 | 98+% | 50g |
¥1752.00 | 2023-03-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73785-100g |
2-Ethylphenol |
90-00-6 | 98% | 100g |
¥658.0 | 2023-09-05 | |
| TRC | E925965-1g |
2-Ethylphenol |
90-00-6 | 1g |
$ 58.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-25ml |
2-Ethylphenol |
90-00-6 | 98.0%(GC) | 25ml |
¥415.0 | 2022-06-10 | |
| TRC | E925965-50g |
2-Ethylphenol |
90-00-6 | 50g |
$224.00 | 2023-05-18 |
2-Ethylphenol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
リファレンス
- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780
合成方法 3
はんのうじょうけん
1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt
リファレンス
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
リファレンス
- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
リファレンス
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
合成方法 8
はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
合成方法 9
合成方法 10
合成方法 11
はんのうじょうけん
1.1 500 °C
リファレンス
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
リファレンス
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
リファレンス
- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678
合成方法 14
はんのうじょうけん
1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065
合成方法 15
はんのうじょうけん
1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
リファレンス
- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114
合成方法 16
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux
リファレンス
- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539
合成方法 18
合成方法 19
合成方法 20
合成方法 21
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
リファレンス
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512
合成方法 22
はんのうじょうけん
1.1 250 h
リファレンス
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
2-Ethylphenol Raw materials
- 2-acetylphenyl benzoate
- 2'-Hydroxyacetophenone
- Sulfate Lignin
- 1-ethyl-2-phenylmethoxybenzene
- 2-Acetoxyacetophenone
- 3-(2-Hydroxyphenyl)propionic Acid
- Coumaran
- Lignin
- o-Ethylphenylboronic Acid
2-Ethylphenol Preparation Products
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2-Hydroxybenzaldehyde (90-02-8)
- Anisole (100-66-3)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2-Methylstyrene (611-15-4)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- o-Cymene (527-84-4)
- 1,2,4-Triethylbenzene (877-44-1)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Phenol, 3,5-diethyl- (1197-34-8)
- 7-Methylbenzofuran (17059-52-8)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 1-Methyl-1H-indene (767-59-9)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- Syringaldehyde (134-96-3)
- 4-Ethylphenol (123-07-9)
- 2-Methylbenzofuran (4265-25-2)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 1,5-Dimethylnaphthalene (571-61-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 1-Phenyl-1-propyne (673-32-5)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-Ethylphenol (620-17-7)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Ethyl Toluene (611-14-3)
- 4-Methylcatechol (452-86-8)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 1,2-Dihydroxyindane (4370-02-9)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 4-Ethylresorcinol (2896-60-8)
- 2,3,5-Trimethyphenol (697-82-5)
- 2-Cyclopentenone (930-30-3)
- 2,6-Dimethoxytoluene (5673-07-4)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Indene (95-13-6)
- Methyl Paraben (99-76-3)
- Benzaldehyde (100-52-7)
- 1,6-Dimethylnaphthalene (575-43-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 2-Ethyl-m-xylene (2870-04-4)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
2-Ethylphenol サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:90-00-6)
注文番号:SFD382
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:01
価格 ($):
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:90-00-6)
注文番号:SDF378
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-00-6)2-Ethylphenol
注文番号:LE11559
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:05
価格 ($):discuss personally
2-Ethylphenol 関連文献
-
Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 33990
-
Daniel A. Ruddy,Joshua A. Schaidle,Jack R. Ferrell III,Jun Wang,Luc Moens,Jesse E. Hensley Green Chem. 2014 16 454
-
Paolo Barzaghi,Hartmut Herrmann Phys. Chem. Chem. Phys. 2004 6 5379
-
4. The analysis of mixtures of phenols by partition chromatography and ultra-violet spectrophotometryR. M. Pearson Analyst 1955 80 656
-
Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677
90-00-6 (2-Ethylphenol) 関連製品
- 74568-07-3(Calix4arene)
- 1687-64-5(2-Ethyl-6-methylphenol)
- 644-35-9(2-Propylphenol)
- 96107-95-8(Calix6arene)
- 82452-93-5(Calix8arene)
- 28994-41-4(Delegol T)
- 7768-28-7(2-Hydroxybenzeneethanol)
- 2078-54-8(Propofol)
- 2896-60-8(4-Ethylresorcinol)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90-00-6)2-Ethylphenol

清らかである:99%
はかる:500ml
価格 ($):266.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-00-6)Ethyl phenol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ

